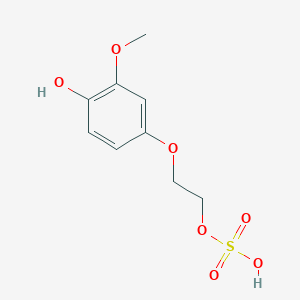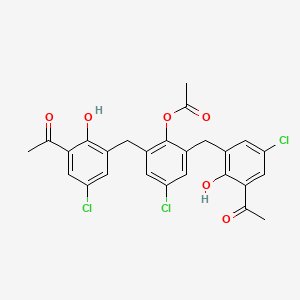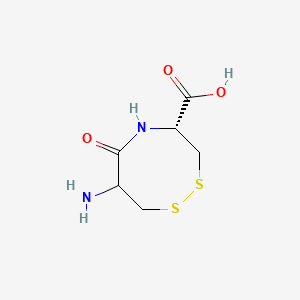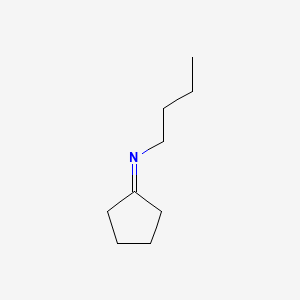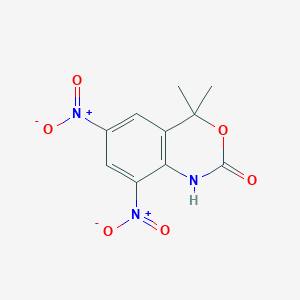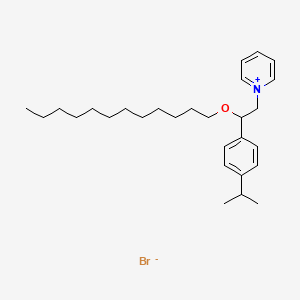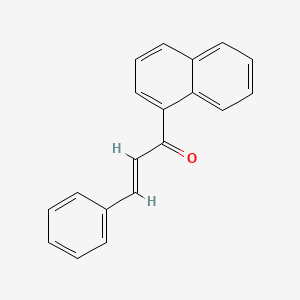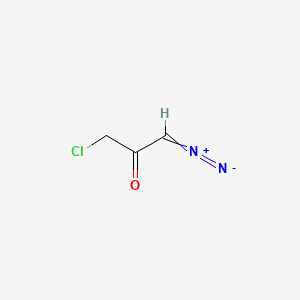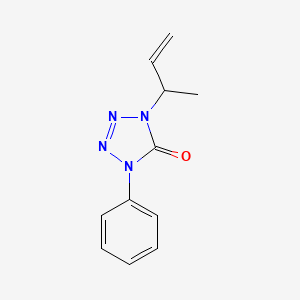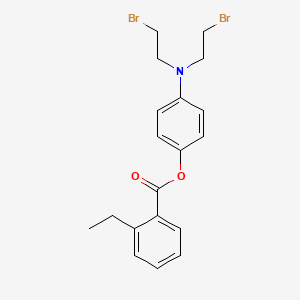
p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate: is an organic compound with the molecular formula C19H21Br2NO2 and a molecular weight of 455.23 g/mol . This compound is characterized by the presence of a phenyl group substituted with bis(2-bromoethyl)amino and an o-ethylbenzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate typically involves the reaction of p-aminophenol with 2-bromoethyl bromide to form p-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with o-ethylbenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The phenyl and amino groups can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can be hydrolyzed to release active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
p-(Bis(2-bromoethyl)amino)phenol o-isopropylbenzoate: Similar structure but with an isopropyl group instead of an ethyl group.
p-(Bis(2-bromoethyl)amino)phenyl benzoate: Lacks the o-ethyl group, leading to different chemical properties.
Uniqueness:
- The presence of both bis(2-bromoethyl)amino and o-ethylbenzoate groups makes p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and its potential biological activity distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
22954-13-8 |
|---|---|
Molekularformel |
C19H21Br2NO2 |
Molekulargewicht |
455.2 g/mol |
IUPAC-Name |
[4-[bis(2-bromoethyl)amino]phenyl] 2-ethylbenzoate |
InChI |
InChI=1S/C19H21Br2NO2/c1-2-15-5-3-4-6-18(15)19(23)24-17-9-7-16(8-10-17)22(13-11-20)14-12-21/h3-10H,2,11-14H2,1H3 |
InChI-Schlüssel |
RMHWROMEMLMRSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


